
2,4-Dichloro-N-(non-1-en-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-N-(non-1-en-4-yl)aniline is a chemical compound known for its unique structure and properties. It is part of the aniline family, characterized by the presence of a benzene ring attached to an amino group. The compound is distinguished by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring and a non-1-en-4-yl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(non-1-en-4-yl)aniline typically involves the chlorination of aniline derivatives. One common method is the reaction of 2,4-dichloroaniline with non-1-en-4-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The starting material, 2,4-dichloroaniline, is reacted with non-1-en-4-yl chloride in a continuous flow reactor. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-N-(non-1-en-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Applications De Recherche Scientifique
2,4-Dichloro-N-(non-1-en-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-N-(non-1-en-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloroaniline: Similar structure but lacks the non-1-en-4-yl group.
2,4-Dichlorobenzenamine: Another related compound with similar properties.
2,4-Dichlorophenylamine: Shares the dichloro substitution pattern on the benzene ring.
Uniqueness
2,4-Dichloro-N-(non-1-en-4-yl)aniline is unique due to the presence of the non-1-en-4-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
905909-01-5 |
|---|---|
Formule moléculaire |
C15H21Cl2N |
Poids moléculaire |
286.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-non-1-en-4-ylaniline |
InChI |
InChI=1S/C15H21Cl2N/c1-3-5-6-8-13(7-4-2)18-15-10-9-12(16)11-14(15)17/h4,9-11,13,18H,2-3,5-8H2,1H3 |
Clé InChI |
AJCSELYTONMRFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC=C)NC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


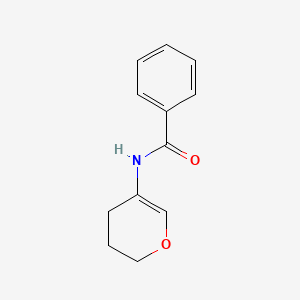

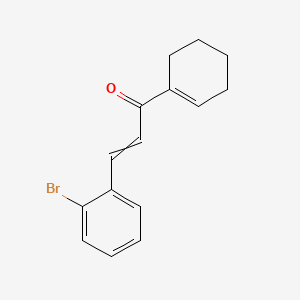
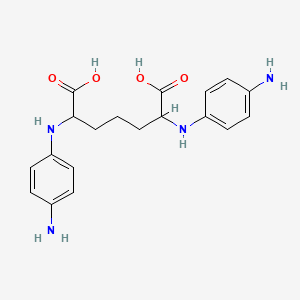
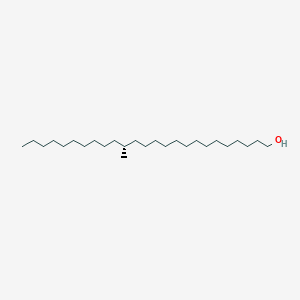
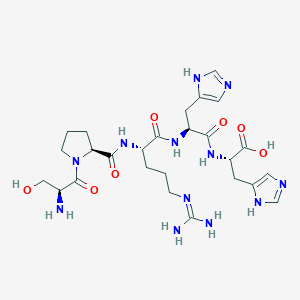
![6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601391.png)
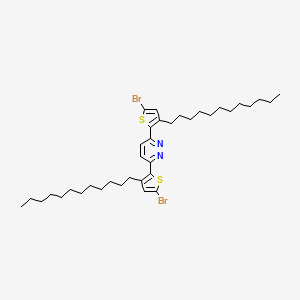
![(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol](/img/structure/B12601398.png)
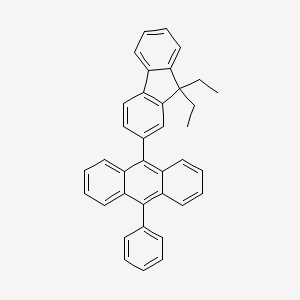
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12601421.png)
![(4-Fluorophenyl)[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]methanone](/img/structure/B12601427.png)
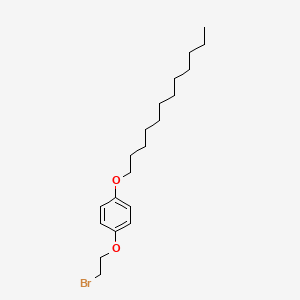
![N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine](/img/structure/B12601435.png)
